molecular formula C7H4Br2F2O B14060271 1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene

1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene

Cat. No.: B14060271
M. Wt: 301.91 g/mol
InChI Key: ISDCSODMFITGBZ-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene (C₇H₃Br₂F₂O) is a halogenated aromatic compound featuring bromine atoms at positions 1 and 3, a fluorine atom at position 5, and a fluoromethoxy (-OCH₂F) group at position 2. This compound is likely utilized as an intermediate in pharmaceutical or materials chemistry due to its electron-withdrawing substituents, which enhance reactivity in coupling or substitution reactions.

Key Properties (calculated/inferred):

  • Molecular weight: 313.91 g/mol
  • Substituent effects: Bromine (electrophilic directing, -I effect), fluorine (strong -I and +M effects), and fluoromethoxy (polar, moderate -I effect).
  • Applications: Likely serves as a precursor for drug candidates (e.g., benzimidazoles) or functional polymers (e.g., sulfonated polyether ether ketones).

Properties

Molecular Formula

C7H4Br2F2O

Molecular Weight

301.91 g/mol

IUPAC Name

1,3-dibromo-5-fluoro-2-(fluoromethoxy)benzene

InChI

InChI=1S/C7H4Br2F2O/c8-5-1-4(11)2-6(9)7(5)12-3-10/h1-2H,3H2

InChI Key

ISDCSODMFITGBZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OCF)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 5-fluoro-2-(fluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Substitution: Formation of substituted derivatives with functional groups like amines, thiols, or azides.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-fluoro-2-(fluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the fluoromethoxy group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications References
1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene C₇H₃Br₂F₂O 313.91 Br (1,3), F (5), -OCH₂F (2) Pharmaceutical intermediate
1,3-Dibromo-5-fluoro-2-iodobenzene C₆H₂Br₂FI 379.79 Br (1,3), F (5), I (2) Higher MW; iodine enhances coupling
a-Bromo-3,5-difluorotoluene C₇H₅BrF₂ 207.02 Br (1), F (3,5), CH₃ (2) Lower MW; methyl group increases lipophilicity
2,6-Difluoro-4-iodoanisole C₇H₅F₂IO 270.02 F (2,6), I (4), -OCH₃ (1) Methoxy group enhances solubility
1-Bromo-4-fluoro-2-methylbenzene C₇H₆BrF 189.03 Br (1), F (4), CH₃ (2) Simpler structure; limited reactivity

Pharmacological Relevance

  • Benzimidazole Precursors : Compounds like this compound may serve as diamine precursors for antitumor benzimidazoles, analogous to methods described for 4-(substituted)-5-fluorobenzene-1,2-diamine.
  • Metabolic Stability: Fluorine atoms enhance metabolic stability compared to non-fluorinated analogs, as seen in fluorouracil derivatives.

Physical Properties

  • Boiling Points : Bromine and iodine substituents increase boiling points (e.g., a-Bromo-3,5-difluorotoluene boils at 65°C, while iodinated analogs likely exceed 100°C).
  • Solubility : Fluoromethoxy and methoxy groups improve solubility in polar solvents compared to purely halogenated analogs.

Biological Activity

1,3-Dibromo-5-fluoro-2-(fluoromethoxy)benzene is a halogenated aromatic compound known for its unique structural features, which have significant implications for its biological activity. This article reviews the current understanding of its biological properties, including enzyme interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H4Br2F2O
  • Molecular Weight : 295.91 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features two bromine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. This arrangement enhances its reactivity and interaction with biological targets.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research has shown that halogenated compounds can exhibit significant enzyme inhibition properties, making them valuable in medicinal chemistry.

Enzyme Inhibition

  • α-Glucosidase Inhibition :
    • Compounds structurally related to this compound have been evaluated for their α-glucosidase inhibitory activities. For instance, similar compounds demonstrated IC50 values in the range of 35.83 ± 0.98 μM to 56.87 ± 0.42 μM, indicating potent inhibition compared to standard drugs like acarbose (IC50 = 569.43 ± 43.72 μM) .
  • Mechanism of Action :
    • The mechanism of inhibition appears to be reversible and mixed, suggesting that these compounds can effectively bind to the active site of α-glucosidase, altering its activity .

Study on Related Compounds

A study focusing on the synthesis and biological evaluation of various fluorinated compounds found that those with similar halogen substitutions exhibited significant inhibition against α-glucosidase. This suggests a potential therapeutic role for compounds like this compound in managing blood glucose levels in diabetic patients .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in determining its biological activity:

Compound NameStructural FeaturesBiological Activity
This compoundTwo bromine atoms, one fluorine atomPotential α-glucosidase inhibitor
Similar Compound ADifferent substitution patternVaries in reactivity
Similar Compound BContains methoxy instead of fluoromethoxyAltered interaction profile

This table illustrates how variations in structure can lead to differences in biological activity.

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